2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid
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Overview
Description
2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their biological importance and are prevalent in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to natural indoles.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives have been shown to inhibit enzymes like HIV-1 integrase by chelating with metal ions within the active site . This interaction disrupts the enzyme’s function, thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid include:
- Indole-2-carboxylic acid
- Indole-3-carboxylic acid
- Indole-5-carboxylic acid
- Indole-6-carboxylic acid
Uniqueness
What sets this compound apart is its hexahydro structure, which provides unique chemical properties and reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h8,10H,1-5H2,(H,11,12) |
InChI Key |
DAYHIOWULIYLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC(N2)C(=O)O |
Origin of Product |
United States |
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